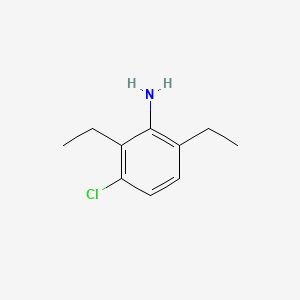

3-Chloro-2,6-diethylaniline

Vue d'ensemble

Description

3-Chloro-2,6-diethylaniline is an organic compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions are replaced by ethyl groups, and the hydrogen atom at the 3 position is replaced by a chlorine atom. This compound is used in various chemical syntheses and has applications in different industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2,6-diethylaniline involves the ethylation of m-chloroaniline. One method includes heating metal or its salt in aniline or alkylaniline to produce an aniline or alkylaniline metal complex catalyst. m-Chloroaniline is then added to this complex catalyst. Under conditions of 150°C-400°C and 10MPa-25MPa, ethylene is introduced, resulting in the formation of an ethylated complex. This complex undergoes a metathetical reaction with m-chloroaniline to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the regeneration of the complex catalyst for continuous production .

Analyse Des Réactions Chimiques

General Reactions

3-Chloro-2,6-diethylaniline can undergo several types of chemical reactions:

-

Substitution Reactions: The chlorine atom attached to the aromatic ring can be replaced by other nucleophiles.

-

Oxidation Reactions: The compound can be oxidized, leading to the formation of various products.

-

Reduction Reactions: The nitro group can be reduced to an amine group.

Reactions with HOCl

Research indicates that this compound reacts with hypochlorous acid (HOCl), a disinfectant agent, leading to the formation of multiple products .

| Reactant | Product 1 | Product 2 |

|---|---|---|

| This compound | 2-chloro-N-(3-chloro-2,6-diethylphenyl)-N-(methoxymethyl) acetamide | 2-chloro-N-(3-chloro-2,6-diethylphenyl) acetamide |

The reaction products identified include 2-chloro-N-(3-chloro-2,6-diethylphenyl)-N-(methoxymethyl) acetamide and 2-chloro-N-(3-chloro-2,6-diethylphenyl) acetamide . The formation of these products occurs at different times during the reaction, with the former appearing earlier than the latter . Further reactions can lead to the formation of six compounds derived from Alachlor via chlorination and hydrolysis reactions .

Preparation of 4,4′-Methylenebis(this compound)

This compound is used in the synthesis of 4,4′-methylenebis(this compound), a curing agent for resins . The synthesis involves reacting this compound with paraformaldehyde and hydrochloric acid .

The reaction is typically conducted in an aqueous solution under heating and argon protection . After cooling, sodium hydroxide is added, and the resulting precipitate is filtered and dried .

Reactions in the Preparation of this compound

The preparation of this compound involves a series of reactions using m-chloroaniline, ethene, and a metal complex catalyst . The process includes:

-

Preparation of an alkyl benzene amine metal complex catalyst .

-

Ethylation/metathesis reaction where m-chloro aniline is added to the catalyst, and ethene is introduced under specific conditions .

-

Catalyst hydrolysis by adding water and heating to generate various products, including this compound .

-

Separation of the hydrolyzed product via vacuum rectification to obtain this compound .

Reactions with Chloroacetyl Chloride

This compound reacts with chloroacetyl chloride in the presence of triethylamine . For example, in a solution of Alachlor, chloroacetyl chloride was added to a solution of this compound and triethylamine .

Applications De Recherche Scientifique

Polyurethane Production

One of the primary applications of 3-chloro-2,6-diethylaniline is as a chain extender in the production of polyurethane elastomers. Specifically, it is used in conjunction with 4,4'-methylene-bis(this compound) (MCDEA) to enhance the mechanical properties of polyurethane materials. This combination has been shown to improve the flexibility and durability of the resulting polymers, making them suitable for applications in coatings, adhesives, and sealants .

Table 1: Properties of Polyurethanes Cured with CDEA

| Property | Value | Notes |

|---|---|---|

| Tensile Strength | Up to 20 MPa | Varies with formulation |

| Elongation at Break | 300% - 500% | Indicates flexibility |

| Hardness | Shore A 70 - 90 | Affects application suitability |

| Thermal Stability | Up to 150°C | Enhances performance in high-temp applications |

Curing Agents

CDEA serves as a curing agent for epoxy resins and other thermosetting polymers. Its ability to form cross-links during curing processes contributes to the thermal and mechanical stability of the final product. Studies have demonstrated that using CDEA can significantly reduce cracking tendencies in cured elastomers .

Toxicological Studies

Research into the toxicological profile of CDEA has revealed that it exhibits low acute toxicity levels (LD50 >5000 mg/kg) when administered orally to rats. This low toxicity profile makes it a favorable choice for industrial applications where worker safety is a concern . However, exposure assessments indicate potential risks associated with dermal contact and inhalation during handling processes .

Case Study 1: Use in Coatings

A study conducted on the use of CDEA in industrial coatings found that formulations incorporating this compound exhibited enhanced resistance to environmental degradation compared to traditional systems. The coatings demonstrated improved adhesion properties and longevity under various atmospheric conditions.

Case Study 2: Evaluation in Food Contact Materials

In another investigation focused on food contact materials, researchers identified nonvolatile migrates from formulations containing CDEA. The findings emphasized the importance of evaluating potential migration pathways to ensure consumer safety while utilizing CDEA-based materials .

Mécanisme D'action

The mechanism of action of 3-Chloro-2,6-diethylaniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the chlorine atom is replaced by other groups. The compound’s ethyl groups can also participate in hydrophobic interactions, influencing its reactivity and binding to different substrates .

Comparaison Avec Des Composés Similaires

- 2,6-Diethylaniline

- 4-Chloro-2,6-diethylaniline

- 3,5-Diethylaniline

Comparison: 3-Chloro-2,6-diethylaniline is unique due to the presence of both ethyl groups and a chlorine atom, which influence its chemical reactivity and physical properties. Compared to 2,6-diethylaniline, the chlorine atom in this compound makes it more reactive in substitution reactions. Similarly, 4-Chloro-2,6-diethylaniline has the chlorine atom at a different position, affecting its reactivity and applications .

Activité Biologique

3-Chloro-2,6-diethylaniline (CDEA) is an aromatic amine with significant industrial applications, particularly in the synthesis of polyurethane products. This article explores its biological activity, including its toxicological profile, metabolic pathways, and potential environmental impacts.

- Chemical Formula : C₁₀H₁₄ClN

- Molecular Weight : 183.68 g/mol

- CAS Number : 67330-62-5

- Boiling Point : Not available

- Solubility : Slightly soluble in water

Acute Toxicity

CDEA exhibits low acute toxicity based on various studies:

These values suggest that CDEA may not pose significant immediate health risks upon exposure; however, safety measures should still be observed due to its chemical nature.

Mutagenicity and Carcinogenicity

Research indicates that CDEA is positive in bacterial reverse mutation assays when metabolic activation is present. This suggests a potential mutagenic effect, raising concerns about long-term exposure and carcinogenic potential . Furthermore, studies have shown that it can induce hypertrophic changes in the liver when administered at high doses over extended periods .

Metabolic Pathways

The metabolism of CDEA primarily involves its conversion to various hydroxylated derivatives. These metabolites can exhibit different biological activities and toxicity profiles. For instance, studies have demonstrated that CDEA can undergo chlorination reactions leading to the formation of new compounds such as 2-chloro-N-(3-chloro-2,6-diethylphenyl)-N-(methoxymethyl) acetamide .

Environmental Impact

CDEA's environmental persistence and potential bioaccumulation are critical considerations:

- Biodegradability : Limited data suggests that CDEA may not readily degrade in the environment.

- Aquatic Toxicity : It has been noted to cause long-lasting harmful effects to aquatic life .

Study on Alachlor Interaction

A study investigated the interaction of CDEA with chlorinated compounds such as Alachlor. The findings indicated that CDEA could facilitate the formation of various chlorinated by-products through reactions with hypochlorous acid (HOCl), leading to increased toxicity in aquatic environments .

| Compound | Molecular Weight | Retention Time | Biological Activity |

|---|---|---|---|

| Alachlor | 257 | 7.87 min | Herbicide |

| 2-chloro-N-(3-chloro-2,6-diethylphenyl)-N-(methoxymethyl) acetamide | 303 | 9.43 min | Potentially toxic |

Propriétés

IUPAC Name |

3-chloro-2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-3-7-5-6-9(11)8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJBIPLKIGSVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1)Cl)CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344561 | |

| Record name | 3-Chloro-2,6-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67330-62-5 | |

| Record name | 3-Chloro-2,6-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2,6-diethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.